

# "physical and chemical properties of Tetrahydro-2(1H)-pyrimidinone"

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## Compound of Interest

Compound Name: Tetrahydro-2(1H)-pyrimidinone

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## A Comprehensive Technical Guide to Tetrahydro-2(1H)-pyrimidinone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetrahydro-2(1H)-pyrimidinone**, also known as N,N'-trimethyleneurea or propylene urea, is a cyclic urea that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its derivatives have garnered significant interest due to their diverse biological activities, including antiviral and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and characterization of **Tetrahydro-2(1H)-pyrimidinone**.

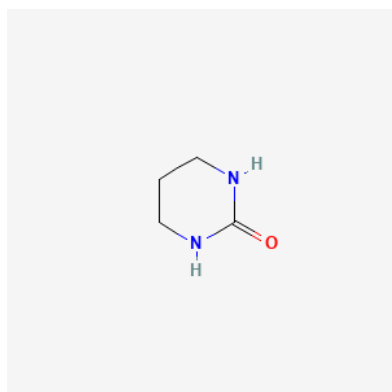
### Physical and Chemical Properties

The intrinsic properties of **Tetrahydro-2(1H)-pyrimidinone** are crucial for its application in various chemical and biological studies. A summary of its key physical and chemical data is presented below.

### Identification and Structure

Property	Value	Reference
Chemical Name	Tetrahydro-2(1H)-pyrimidinone	
Synonyms	1,3-Diazinan-2-one, N,N'-Trimethyleneurea, Propylene urea	[1]
CAS Number	1852-17-1	[1]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> O	[1]
Molecular Weight	100.12 g/mol	[1]

2D Structure



## Physicochemical Data

Property	Value	Reference
Appearance	White to almost white powder or crystals	
Melting Point	Not available (Decomposes)	
Boiling Point	Not available	
Solubility	Soluble in water	
XLogP3	-1.3	[1]
Topological Polar Surface Area (TPSA)	41.1 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	1	

A closely related and extensively studied derivative is 1,3-Dimethyl-3,4,5,6-**tetrahydro-2(1H)-pyrimidinone** (DMPU), which is often used as a polar aprotic solvent.[2][3] Its properties are summarized for comparative purposes.

## Properties of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

Property	Value	Reference
CAS Number	7226-23-5	[2]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O	[2]
Molecular Weight	128.17 g/mol	[2]
Appearance	Colorless liquid	[2]
Melting Point	-20 °C	[4]
Boiling Point	246.5 °C	[4]
Density	1.06 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.488	
Solubility	Miscible with water	[4]

## Experimental Protocols

The synthesis of **Tetrahydro-2(1H)-pyrimidinone** and its derivatives is most commonly achieved through cyclocondensation reactions, with the Biginelli reaction being a prominent example for the synthesis of related dihydropyrimidinones.[5][6]

### General Synthesis of Tetrahydropyrimidinone Derivatives via Cyclocondensation

This protocol describes a general method for the synthesis of tetrahydropyrimidinone derivatives.

Materials:

- A 1,3-diamine (e.g., 1,3-diaminopropane)
- A carbonyl source (e.g., urea, phosgene, or a chloroformate)
- Appropriate solvent (e.g., ethanol)
- Acid or base catalyst (if required)

#### Procedure:

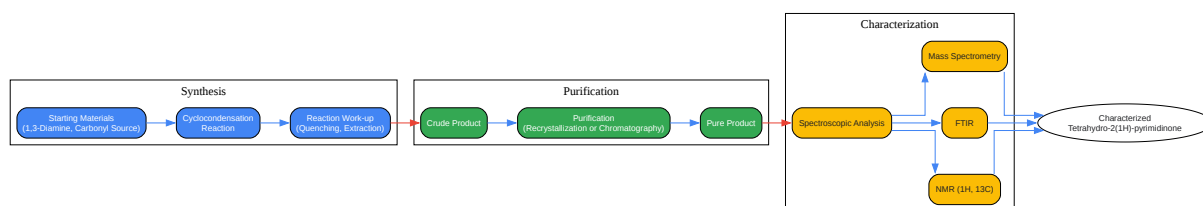
- Dissolve the 1,3-diamine and the carbonyl source in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
- Add the catalyst to the reaction mixture if necessary.
- Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

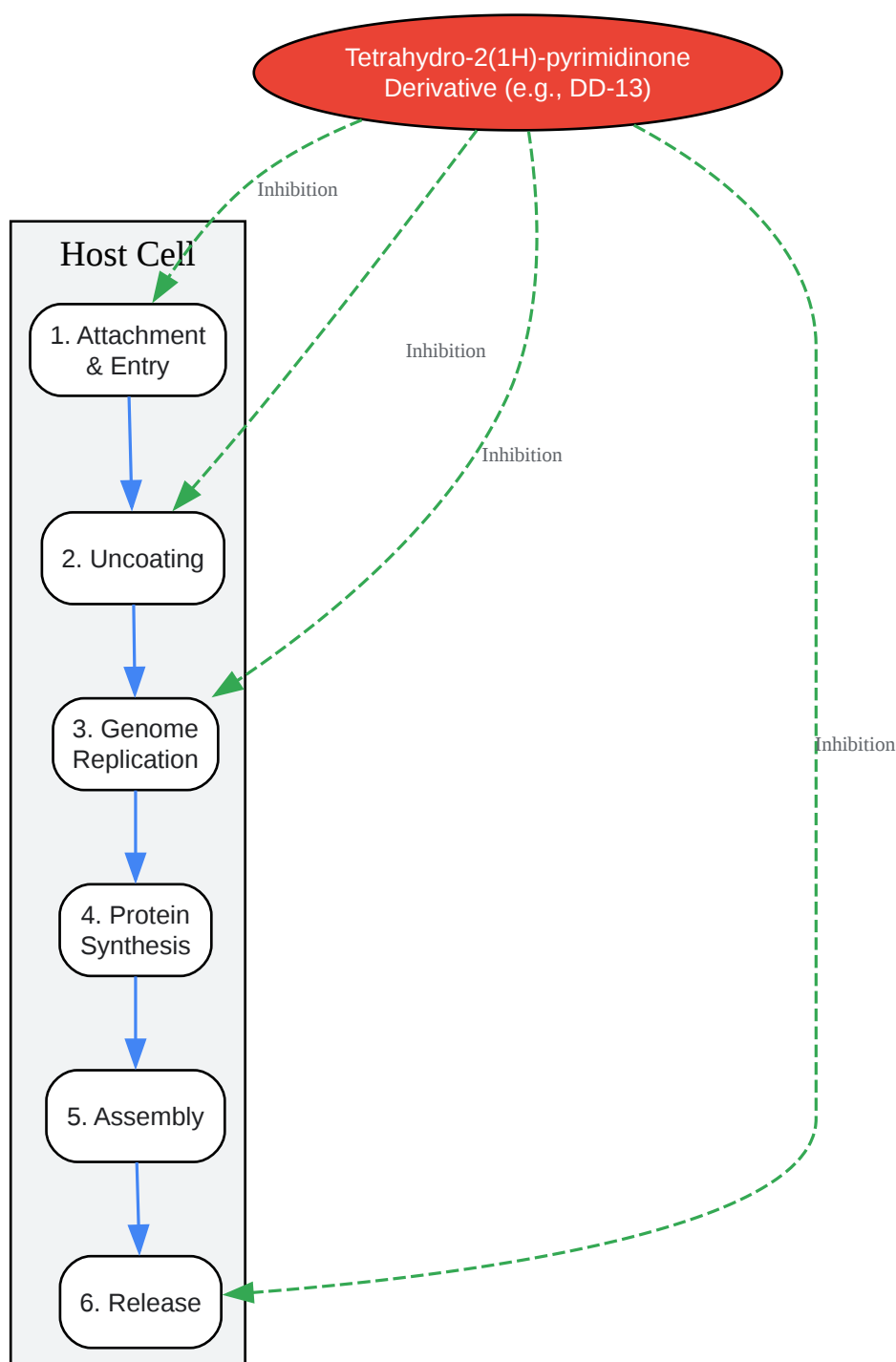
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the characteristic C=O stretch of the urea moiety.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of **Tetrahydro-2(1H)-pyrimidinone** derivatives.





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